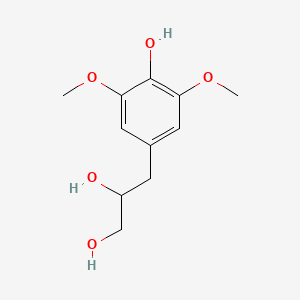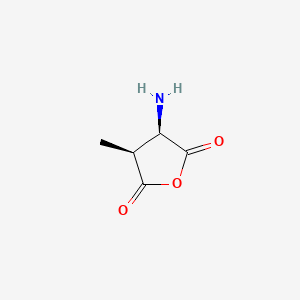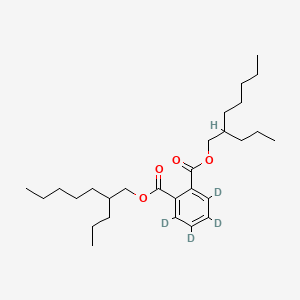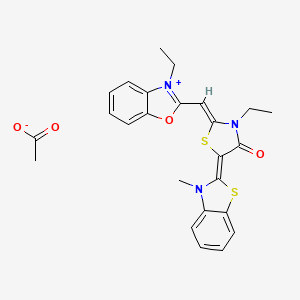
(4S)-4-(羟甲基)-1,3-噁唑烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” is a chemical compound with the molecular formula C4H5NO4 . It has a molecular weight of 131.087 . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .科学研究应用
Polypeptide Synthesis
L-Serine N-Carboxyanhydride is used in the synthesis of polypeptides. Synthetic polypeptides prepared from N-carboxyanhydrides (NCAs) of α-amino acids are useful for elucidating the relationship between the primary structure of natural peptides and their immunogenicity .
Copolymerization
The compound is used in copolymerization processes. For instance, complex copolypeptide sequences were prepared using a recently developed technique; specifically, the random copolymerization of L-alanine NCA with NCAs of L-glutamic acid 5-benzylester (Bn-Glu NCA), S-benzyl-cysteine (Bn-Cys NCA), O-benzyl-L-serine (Bn-Ser NCA), and L-phenylalanine (Phe NCA) was performed using N-heterocyclic carbene (NHC) catalysts .
Drug Release
Polypeptide-based polymers, which can be synthesized using L-Serine N-Carboxyanhydride, show promise for applications in drug release .
Gene Delivery
These polymers are also being explored for their potential in gene delivery .
Tissue Engineering
The use of polypeptide-based polymers in tissue engineering is another application of L-Serine N-Carboxyanhydride .
Regenerative Medicine
Polypeptide-based polymers are a class of promising materials that exhibit interesting self-assembly behaviors and show promise for applications in regenerative medicine .
Battery Applications
Metal-free polypeptide-based battery applications are also being explored .
Preparation of Complex Copolypeptide Sequences
In recent developments, improved methods in the ring-opening polymerization (ROP) of α-amino acid-N-carboxyanhydrides (NCAs) have enabled the preparation of increasingly complex copolypeptide sequences .
作用机制
Target of Action
L-Serine N-Carboxyanhydride (L-Serine NCA) primarily targets amino acids and peptides. It is used in the synthesis of polypeptides through ring-opening polymerization (ROP). The primary role of L-Serine NCA is to act as a monomer in the formation of polypeptides, which are essential for various biological functions and applications in biomaterials .
Mode of Action
L-Serine NCA interacts with nucleophiles, such as amines, initiating a ring-opening polymerization process. This interaction leads to the formation of polypeptides by linking amino acid units together. The ring-opening mechanism involves the nucleophilic attack on the carbonyl carbon of the NCA, resulting in the formation of a linear polypeptide chain and the release of carbon dioxide .
Biochemical Pathways
The primary biochemical pathway affected by L-Serine NCA is the synthesis of polypeptides. This pathway involves the polymerization of amino acids into long chains, which can then fold into specific structures to form functional proteins. The downstream effects include the formation of various secondary structures, such as alpha-helices and beta-sheets, which are crucial for the biological activity of proteins .
Pharmacokinetics
L-Serine NCA is moisture-sensitive and can hydrolyze to form the parent amino acid, L-serine, which may affect its stability and efficacy in biological systems .
Result of Action
The molecular and cellular effects of L-Serine NCA’s action include the formation of polypeptides with specific sequences and structures. These polypeptides can mimic natural proteins and have applications in drug delivery, tissue engineering, and other biomedical fields. The ability to control the polymerization process allows for the synthesis of polypeptides with desired properties and functionalities .
Action Environment
Environmental factors such as temperature, pH, and moisture significantly influence the action, efficacy, and stability of L-Serine NCA. High temperatures and moisture can lead to the hydrolysis of the compound, reducing its effectiveness in polymerization reactions. Optimal conditions for its use typically involve anhydrous environments and controlled temperatures to ensure efficient polymerization and stability .
L-Serine N-Carboxyanhydride plays a crucial role in the synthesis of polypeptides, offering valuable applications in biomaterials and biomedical research. Understanding its mechanism of action and the factors influencing its stability can enhance its utility in various scientific and industrial fields.
: Amino acid N-carboxyanhydride - Wikipedia : Ring-Opening Polymerization of N-Carboxyanhydrides for Preparation of Polypeptides and Polypeptide-Based Hybrid Materials with Various Molecular Architectures | SpringerLink
属性
IUPAC Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIJQRUDVLWAI-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)OC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717468 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
CAS RN |
33043-54-8 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

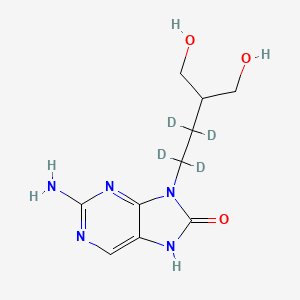
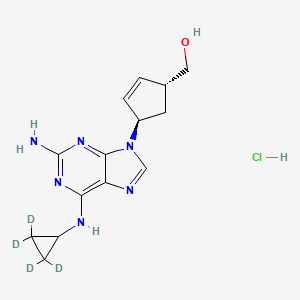
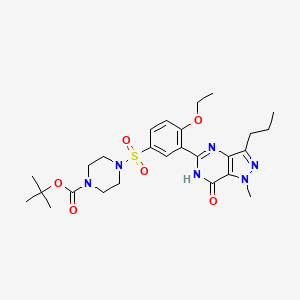
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
